5,6,7,8-Tetrahydroquinazolin-5-amine
Description
5,6,7,8-Tetrahydroquinazolin-5-amine is a partially saturated quinazoline derivative characterized by a bicyclic structure with a six-membered benzene ring fused to a six-membered dihydro-pyrimidine ring. The amine group at position 5 confers nucleophilic reactivity and hydrogen-bonding capabilities, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
927803-65-4 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-5-amine |
InChI |
InChI=1S/C8H11N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h4-5,7H,1-3,9H2 |
InChI Key |
OLEKZIFNAAPGCI-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CN=CN=C2C1)N |
Canonical SMILES |
C1CC(C2=CN=CN=C2C1)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Using α-Aminoamidines and Diarylidene Cyclohexanones
- This method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones (diarylidene cyclohexanones) under mild conditions.
- The reaction typically proceeds in pyridine at 100 °C for 24 hours.
- It yields 5,6,7,8-tetrahydroquinazoline derivatives with protecting groups at the C2 position, which can be subsequently removed to yield the free amine.
- The reaction is characterized by excellent yields (47–80%) and easy workup.
- Protecting groups such as tert-butyl carbamates can be cleaved under acidic conditions (e.g., HCl in methanol at 40 °C for 24 hours) to expose the terminal free amino group.
- This method represents an advance over traditional cyclocondensation methods, which often use guanidine derivatives with aldehydes or ketones but provide lower yields and more complex workups.
Reaction Scheme Summary:
| Reactants | Conditions | Product Yield (%) | Notes |
|---|---|---|---|
| α-Aminoamidines + Diarylidene cyclohexanones | Pyridine, 100 °C, 24 h | 47–80 | Protected 5,6,7,8-tetrahydroquinazoline derivatives |
| Boc-protected derivatives + HCl in MeOH | 40 °C, 24 h | Good yield | Deprotection to free amine |
Reference: Detailed in a 2022 study demonstrating the use of α-aminoamidines for synthesizing novel tetrahydroquinazoline derivatives with high efficiency and mild conditions.
Multicomponent One-Pot Cyclocondensation Reactions
- A one-pot multicomponent reaction (MCR) involving substituted hetaryl carboxaldehydes, cyclic ketones, and guanidine carbonate.
- This approach allows the synthesis of substituted 5,6,7,8-tetrahydroquinazolin-2-amine derivatives in a single step.
- The reaction typically proceeds under reflux conditions with minimal reaction time.
- The one-pot MCR method is more efficient than conventional multistep syntheses.
- It reduces the number of purification steps and overall reaction time.
- The method is versatile, allowing various substitutions on the quinazoline ring.
Typical Reaction Conditions and Yields:
| Reactants | Conditions | Product Type | Notes |
|---|---|---|---|
| Hetaryl carboxaldehydes + cyclic ketones + guanidine carbonate | Reflux, one-pot MCR | Substituted 5,6,7,8-tetrahydroquinazolin-2-amines | Efficient synthesis with structural diversity |
Reference: This approach was reported in 2018, highlighting the advantages of one-pot MCR for rapid synthesis of tetrahydroquinazoline derivatives.
Stepwise Synthesis via 2-Aminoacetophenone Derivatives and Isocyanatoacetates
- A multi-step process starting from 2-aminoacetophenone derivatives reacted with alkyl isocyanatoacetates in toluene under reflux.
- The intermediate product is then hydrogenated using palladium on charcoal catalyst in ethanol.
- Subsequent chlorination with phosphorus oxychloride and acid treatment yields tetrahydroquinazoline derivatives.
- This method allows the preparation of optionally substituted tetrahydroquinazolin-2-ones, which can be further transformed.
- The process involves classical organic synthesis steps: condensation, hydrogenation, chlorination, and acid treatment.
- Yields are moderate to good, with purification typically by crystallization.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-Aminoacetophenone + alkyl isocyanatoacetate | Toluene, reflux, water removal | Not specified | Formation of intermediate compound |
| Hydrogenation | Pd/C catalyst, 95% ethanol, H2 atmosphere | Not specified | Reduction of intermediate |
| Chlorination | Phosphorus oxychloride, 70–115 °C, 1–2 h | Not specified | Formation of chloro derivative |
| Acid treatment | HCl gas saturation, gentle boiling | 70 | Final product crystallized from acetonitrile |
Reference: Described in a patent detailing the preparation of tetrahydroimidazoquinazolinones, applicable to related tetrahydroquinazoline derivatives.
Comparative Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| α-Aminoamidines + Diarylidene cyclohexanones | α-Aminoamidines, diarylidene cyclohexanones | Pyridine, 100 °C, 24 h | 47–80 | Mild conditions, high yield, easy workup | Requires protected intermediates |
| One-pot Multicomponent Reaction | Hetaryl carboxaldehydes, cyclic ketones, guanidine carbonate | Reflux, one-pot | Not specified | Rapid, fewer steps, diverse products | Limited data on yields |
| Stepwise Synthesis from 2-Aminoacetophenone | 2-Aminoacetophenone, alkyl isocyanatoacetate, Pd/C, POCl3 | Reflux, hydrogenation, chlorination | ~70 (final step) | Well-established classical method | Multi-step, more time-consuming |
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazolinone back to 5,6,7,8-Tetrahydroquinazolin-5-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and quinazolinamines, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, it may interact with bacterial cell walls, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
The structural and functional properties of 5,6,7,8-tetrahydroquinazolin-5-amine are critically influenced by substituent positioning, ring saturation, and heteroatom inclusion. Below is a detailed comparison with key analogues:
Structural Analogues and Their Properties
Key Comparative Insights
Positional Isomerism
- Amine Position : Moving the amine from position 5 (target compound) to position 2 () shifts functionality. The 2-amine derivative acts as a surfactant, while the 5-amine may favor nucleophilic reactions .
- Substituent Effects : Methyl groups (e.g., 2-methyl in ) increase lipophilicity, whereas piperazine () enhances polar interactions .
Ring Modifications
- Saturation and Fusion: Compared to isoquinoline derivatives (e.g., 5,6,7,8-tetrahydroisoquinolin-5-amine in ), tetrahydroquinazolines exhibit distinct π-π stacking due to the pyrimidine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
